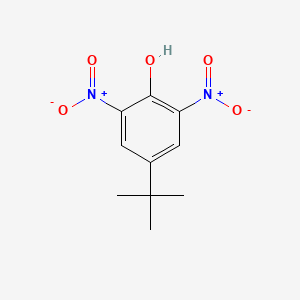

4-tert-Butyl-2,6-dinitrophenol

説明

Overview of Dinitrophenol Derivatives in Chemical Sciences

Dinitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with two nitro groups. google.com The position of the nitro groups and other substituents on the benzene (B151609) ring gives rise to a wide variety of derivatives, each with distinct chemical and physical properties. Historically, compounds like 2,4-dinitrophenol (B41442) (DNP) gained notoriety for their ability to uncouple oxidative phosphorylation. wiley.comucsb.edu This property has led to extensive research into their biochemical mechanisms.

Beyond this, dinitrophenol derivatives have been widely used in industry and agriculture. For instance, various derivatives have been developed as herbicides, insecticides, and fungicides. oup.com Dinoseb (2-sec-butyl-4,6-dinitrophenol) and dinitro-ortho-cresol (DNOC) were used extensively as pesticides. google.com In contemporary research, dinitrophenol derivatives are investigated for novel applications. For example, theoretical studies have explored the potential of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP) and its derivatives as superior propellants for micro-rockets, evaluating their detonation properties and thermal stability. nih.gov The versatility of the dinitrophenol scaffold allows for the synthesis of complex molecules, making it a continued area of interest for synthetic chemists.

Historical Context of 4-tert-Butyl-2,6-dinitrophenol Discovery and Early Studies

The first synthesis of this compound was reported in 1938 by Ipatieff, Pines, and Friedman. iucr.orgresearchgate.netresearchgate.net Their work involved the nitration of 2,4-di-tert-butylphenol (B135424), which resulted in the formation of the title compound through a reaction that included the cleavage of the tert-butyl group at the 4-position of the phenol ring. iucr.orgresearchgate.net

A subsequent study in 1951 by Hart and Cassis demonstrated an alternative synthetic route. iucr.orgresearchgate.net They found that this compound could also be prepared by the nitration of 2,6-di-tert-butylphenol (B90309), which involved the cleavage of the tert-butyl group at the 6-position. iucr.orgresearchgate.net Interestingly, their attempts to achieve nitration without this cleavage yielded small amounts of a different product, 3,3′,5,5′-tetra-tert-butyl-p-diphenoquinone. iucr.orgresearchgate.net These early studies were fundamental in establishing the synthetic pathways and reactivity of sterically hindered phenols.

Significance of this compound in Current Research Landscape

In the current research landscape, this compound is primarily significant as a chemical intermediate in the synthesis of more complex molecules. Its structure provides a useful building block for creating a variety of organic compounds. For instance, it is a precursor in the synthesis of 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline, a compound investigated for its properties as a plant regulant and herbicide. google.com

The structural chemistry of this compound itself is also a subject of academic interest. X-ray crystallography studies have revealed detailed information about its molecular geometry. iucr.orgresearchgate.netresearchgate.net These studies show the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of one of the adjacent nitro groups. iucr.orgresearchgate.net Furthermore, the molecules pack in a zigzag hydrogen-bonded chain formation. iucr.orgresearchgate.net Understanding these structural details is crucial for predicting its reactivity and interactions in various chemical systems.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound encompasses several key objectives. A primary goal is the continued exploration and optimization of its synthesis. This includes studying the mechanisms of reactions like the nitration of substituted phenols, particularly the cleavage of bulky groups such as the tert-butyl group. iucr.orgcdnsciencepub.com

A second major objective is the thorough characterization of the compound's physical and chemical properties. This involves the use of various analytical techniques, including single-crystal X-ray diffraction to determine its precise three-dimensional structure, as well as spectroscopic methods like NMR and IR to confirm its molecular identity. iucr.orgnih.gov

Finally, a significant area of research is focused on utilizing this compound as a starting material or intermediate for the synthesis of new compounds with specific functionalities. google.com The aim is to develop novel materials and molecules, such as specialized herbicides or other biologically active agents, leveraging the unique chemical scaffold that this dinitrophenol derivative provides. google.com

Research Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₅ | nih.gov |

| Molar Mass | 240.21 g/mol | nih.gov |

| Melting Point | 95 °C | researchgate.net |

| Density | 1.347 g/cm³ | iucr.org |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4097-49-8 | nih.gov |

Table 2: Crystallographic Data for this compound This table presents crystallographic data from X-ray diffraction studies. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a | 9.974 (2) Å | researchgate.net |

| b | 10.575 (2) Å | researchgate.net |

| c | 11.547 (2) Å | researchgate.net |

| β | 112.90 (3)° | researchgate.net |

| Volume | 1122.0 (4) ų | researchgate.net |

| Z | 4 | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-tert-butyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBDTWSOYUZQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193971 | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-49-8 | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2,6-DINITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5S512RL03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Tert Butyl 2,6 Dinitrophenol

Established Synthetic Routes to 4-tert-Butyl-2,6-dinitrophenol

Nitration of 4-tert-butylphenol (B1678320)

A typical procedure involves reacting 4-tert-butylphenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired dinitration while minimizing side reactions.

Nitration of 2,4-di-tert-butylphenol (B135424) with cleavage of the 4-tert-butyl group

An alternative and historically significant method for synthesizing this compound involves the nitration of 2,4-di-tert-butylphenol. This reaction proceeds with the selective cleavage of the tert-butyl group at the 4-position, which is subsequently replaced by a nitro group. This synthesis was first reported in 1938. researchgate.netiucr.org The nitration is typically carried out using a nitrating agent like nitric acid, often in the presence of sulfuric acid, under controlled temperature conditions to ensure selective nitration at the 6-position and cleavage at the 4-position.

Nitration of 2,6-di-tert-butylphenol (B90309) with cleavage of the 6-tert-butyl group

Similarly, this compound can be prepared by the nitration of 2,6-di-tert-butylphenol. researchgate.netiucr.org In this pathway, one of the tert-butyl groups at the ortho position (position 6) is cleaved and substituted by a nitro group, while the other ortho position is also nitrated. This method also requires careful control of reaction conditions to facilitate the desired cleavage and dinitration. Attempts to achieve nitration without cleavage have been reported to yield only small amounts of byproducts like 3,3',5,5'-tetra-tert-butyl-p-diphenoquinone. researchgate.netiucr.org

Alternative and Novel Synthetic Approaches

One-pot facile synthesis from 4-chloro-3,5-dinitroaniline (B15434089) (for 4-diazo-2,6-dinitrophenol)

A one-pot synthesis has been developed for producing 4-diazo-2,6-dinitrophenol, a related compound, starting from 4-chloro-3,5-dinitroaniline. researchgate.netwiley.comresearchgate.netvulcanchem.com This method offers a streamlined approach to obtaining a functionalized dinitrophenol derivative. The structure of the resulting diazo compound has been confirmed using various analytical techniques, including FT-IR, elemental analysis, and NMR spectroscopy. wiley.comresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. For instance, in the nitration of substituted phenols, controlling the temperature is critical. Reactions are often conducted at temperatures ranging from 0°C to room temperature to ensure selective nitration and minimize the formation of unwanted byproducts.

In one documented synthesis, the reaction of this compound with tosyl chloride in the presence of sodium hydroxide (B78521) in methanol (B129727), followed by amination, yielded a tosylate product with an 84% yield. google.com Subsequent reaction of the tosylate with sec-butylamine (B1681703) resulted in an 80% yield of the final aminated product. google.com

The table below summarizes key parameters for different synthetic approaches.

| Starting Material | Reagents | Key Conditions | Product | Reported Yield |

| 4-tert-butylphenol | Nitric Acid, Sulfuric Acid | High acidity, controlled temperature | This compound | Variable, can be affected by cleavage of tert-butyl group |

| 2,4-di-tert-butylphenol | Nitric Acid | Controlled temperature (0°C to room temp) | This compound | - |

| 2,6-di-tert-butylphenol | Nitric Acid | Controlled temperature | This compound | - |

| This compound | Tosyl Chloride, NaOH, Methanol | 35°C, 1.5 hours | Tosylate intermediate | 84% google.com |

| Tosylate intermediate | sec-Butylamine, Water | Reflux, 3 hours | 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline | 80% google.com |

Purification and Isolation Techniques in Synthetic Procedures

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to separate the target compound from unreacted starting materials, byproducts, and residual reagents. The crude product, often obtained after a nitration reaction, typically requires several purification steps to achieve the desired level of purity, which is crucial for subsequent applications and analytical characterization. The primary methods employed for purification include aqueous work-up, recrystallization, and chromatographic techniques.

Following the completion of the synthesis, the initial work-up procedure is designed to isolate the crude solid product from the reaction medium. A common method involves quenching the reaction mixture by pouring it onto cracked ice and diluting it with water. google.com This process precipitates the water-insoluble crude this compound, which can then be collected by filtration, typically using a Büchner funnel. google.com The collected solid is subsequently washed with water to remove residual acids (such as nitric and sulfuric acid) and other water-soluble impurities. google.com The product is then dried to remove moisture. google.com

An alternative work-up has been reported where the reaction mixture is poured into a cold, stirred solution of aqueous ammonia (B1221849) and ether. cdnsciencepub.com This method neutralizes acidic components and allows for the extraction of the phenol (B47542) into the ether layer. The organic phase is then separated, washed, dried over an agent like magnesium sulfate, and the solvent is evaporated to yield the crude product. cdnsciencepub.com

Recrystallization

Recrystallization is the most frequently cited method for the purification of this compound, leveraging the compound's differential solubility in a given solvent at varying temperatures. The selection of an appropriate solvent system is critical for obtaining high-purity crystals.

One of the most effective solvents reported for this purpose is hot hexane (B92381). google.com Dissolving the crude product in boiling hexane followed by slow cooling yields fine yellow needles of pure this compound. google.com This method has been shown to produce a product with a sharp melting point of 94-95°C, indicative of high purity. google.com Other common organic solvents such as methanol and ethanol (B145695) have also been documented as suitable for recrystallization. google.com Additionally, a mixture of ether and pentane (B18724) has been successfully used to crystallize the compound. cdnsciencepub.com

| Solvent/Solvent System | Resulting Product Form | Reported Melting Point (°C) | Source |

|---|---|---|---|

| Hot Hexane | Fine yellow needles | 94–95 | google.com |

| Methanol | Pure product (form not specified) | Not specified | google.com |

| Ethanol | Pure product (form not specified) | Not specified | google.com |

| Ether-Pentane | Yellow crystals | Not specified | cdnsciencepub.com |

Chromatographic Techniques

While recrystallization is often sufficient, chromatographic methods can be employed for more rigorous purification or for the separation of closely related impurities.

Column Chromatography: For related nitrophenols, column chromatography using silica (B1680970) gel as the stationary phase is a standard purification technique. nih.gov The crude product is dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and loaded onto the column. Elution with an appropriate solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), separates the components based on their polarity.

High-Performance Liquid Chromatography (HPLC): Though often used for analytical purposes to assess purity, preparative HPLC can be used for isolating highly pure samples. For analogous compounds like 4-tert-butyl-2,6-dinitrochlorobenzene, reverse-phase (RP) HPLC methods have been developed. sielc.com A typical system might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Such methods are scalable and can be adapted for the preparative isolation of this compound.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Source |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane gradients | nih.gov |

| Reverse-Phase HPLC | C18 | Acetonitrile / Water with Phosphoric or Formic Acid | sielc.com |

The final purity of the isolated this compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. cdnsciencepub.com Commercially available samples of this compound are often cited with purities of 97% or higher. fishersci.ca

Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 2,6 Dinitrophenol

X-ray Crystallography for Molecular Structure Elucidation

The molecular structure of 2-tert-Butyl-4,6-dinitrophenol, a compound structurally similar to 4-tert-Butyl-2,6-dinitrophenol, has been determined by single-crystal X-ray diffraction, offering a detailed view of its solid-state conformation and packing. researchgate.netresearchgate.netiucr.org

Crystal System and Space Group Analysis

The crystal structure of 2-tert-Butyl-4,6-dinitrophenol has been identified as belonging to the monoclinic crystal system. researchgate.net The specific space group was determined to be P21/c. researchgate.net

Unit Cell Parameters and Z-value Determination

The dimensions of the unit cell and the number of molecules per unit cell (Z-value) have been precisely measured. These parameters define the repeating unit of the crystal lattice. researchgate.net

| Crystal Data for 2-tert-Butyl-4,6-dinitrophenol | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.974 (2) |

| b (Å) | 10.575 (2) |

| c (Å) | 11.547 (2) |

| β (°) | 112.90 (3) |

| V (ų) | 1122.0 (4) |

| Z | 4 |

Intermolecular and Intramolecular Hydrogen Bonding Networks

The crystal structure of 2-tert-Butyl-4,6-dinitrophenol is characterized by both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is present between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group at the 6-position. researchgate.netiucr.org Furthermore, the molecules form a zigzag chain structure parallel to the c-axis through intermolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the nitro group at the 4-position of a neighboring molecule. researchgate.netiucr.org

Dihedral Angle Analysis within Molecular Packing

The arrangement of adjacent molecules within the crystal lattice has been analyzed, revealing a specific spatial orientation. The dihedral angle between adjacent molecules in the hydrogen-bonded chain is reported to be 82(3)°. researchgate.netiucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms within the molecule.

| ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| 1.34 | s |

| 8.15 | s |

Note: The specific solvent and frequency for this NMR data were not specified in the available source.

Thermal Analysis Techniques

Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry (ARC) is another thermal analysis technique used to study the exothermic reactions of a substance. It provides data on the onset temperature of thermal runaway reactions, which is critical for process safety.

No specific experimental data or research findings from ARC studies on this compound could be located in the public domain. This indicates a gap in the publicly available research on the thermal hazard properties of this compound.

Due to the absence of specific TGA and ARC data, a detailed analysis and the generation of corresponding data tables for this compound is not possible at this time. Further experimental research would be required to characterize the thermal properties of this compound fully.

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 2,6 Dinitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For substituted phenols, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com Such calculations for molecules similar to 4-tert-Butyl-2,6-dinitrophenol allow for the determination of key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

The electronic properties derived from these calculations, including the distribution of electron density, are crucial for understanding the molecule's behavior. For instance, in a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations were able to confirm and refine the molecular structure determined by X-ray crystallography. nih.gov These theoretical models are essential for interpreting experimental data and providing insights where empirical data is unavailable.

Molecular Orbital (MO) Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov

For aromatic compounds like nitrophenols, the HOMO is often localized on the electron-rich phenyl ring and the phenol (B47542) oxygen, while the LUMO is typically centered on the electron-withdrawing nitro groups. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Time-Dependent DFT (TD-DFT) is a computational method used to predict electronic absorption spectra, which can be correlated with the HOMO-LUMO gap. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT and MO analysis of this compound, based on typical values for similar compounds.

| Property | Predicted Value | Unit |

| Energy of HOMO | -7.5 | eV |

| Energy of LUMO | -3.2 | eV |

| HOMO-LUMO Gap | 4.3 | eV |

| Dipole Moment | 3.5 | Debye |

| Ionization Potential | 7.5 | eV |

| Electron Affinity | 3.2 | eV |

Note: The values in this table are illustrative and based on general knowledge of similar compounds, not on specific experimental or computational results for this compound.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, a range of quantum chemical parameters and reactivity descriptors can be calculated to further quantify a molecule's reactivity. hakon-art.com These descriptors, rooted in DFT, provide a theoretical basis for understanding and predicting chemical behavior. tsijournals.comresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net For nitrophenols, the oxygen atoms of the nitro groups are often predicted to be susceptible to nucleophilic attack, while the aromatic ring is a likely site for electrophilic attack.

The following table provides representative values for these quantum chemical descriptors, which would be calculated from the HOMO and LUMO energies.

| Descriptor | Formula | Predicted Value | Unit |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | 5.35 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 | eV |

| Chemical Softness (S) | 1 / (2η) | 0.23 | eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 6.66 | eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in the previous table and are not specific to this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For this compound, rotation around the single bonds, such as the C-O bond of the hydroxyl group and the C-N bonds of the nitro groups, can lead to different spatial arrangements.

Computational methods can be used to perform a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. For example, in the related molecule 2-tert-Butyl-4,6-dinitrophenol, crystallographic studies have revealed the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of an adjacent nitro group, which would stabilize a particular conformation. researchgate.netresearchgate.net

Molecular Dynamics Simulations for System Behavior

While quantum chemical calculations are excellent for studying the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic environment, such as in solution. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, diffusion, and interactions with surrounding molecules. nih.govnih.govstanford.edu These simulations can reveal how the solvent affects the conformational preferences of the molecule and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that can predict the activity of new, untested compounds.

For a compound like this compound, a QSAR study would involve a dataset of similar dinitrophenol derivatives with known biological activities. nih.gov A wide range of molecular descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.

Hydrophobicity descriptors: Like the octanol-water partition coefficient (logP).

Once these descriptors are calculated, a regression model is developed to correlate them with the observed biological activity. This model can then be used to predict the activity of this compound. QSAR studies on nitroaromatic compounds have been used to predict various toxic effects. researchgate.netnih.gov

Comparative QSAR with Related Dinitrophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the correlation between the chemical structure of a compound and its biological activity. In the context of this compound and its analogs, QSAR models provide valuable insights into the structural features that govern their toxicity. The ciliated protozoan Tetrahymena pyriformis is a commonly used model organism for assessing the toxicity of chemical compounds, and numerous QSAR studies have focused on the effects of nitroaromatic compounds on this organism.

A significant QSAR analysis of 95 diverse nitroaromatic compounds, including this compound, investigated their toxicity against Tetrahymena pyriformis. The toxicity was quantified as the inverse logarithm of the 50% growth inhibition concentration (log (IGC50)-1). In this extensive study, this compound exhibited a log (IGC50)-1 value of 1.8. nih.gov This value serves as a critical data point for comparative analysis with other dinitrophenol derivatives.

The toxicity of dinitrophenols is influenced by a combination of factors, primarily hydrophobicity and electrophilicity. nih.gov Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (log Kow), governs the transport of the compound to its site of action within the organism. Electrophilicity, on the other hand, relates to the compound's intrinsic reactivity. Molecular orbital properties, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), are key descriptors for quantifying electrophilicity. acs.org

To illustrate the structure-activity relationships, a comparative analysis of this compound with other relevant dinitrophenol derivatives is presented below. The data is compiled from various QSAR studies on nitroaromatic compounds' toxicity to Tetrahymena pyriformis.

Table 1: Comparative Toxicity of Dinitrophenol Derivatives in Tetrahymena pyriformis

| Compound | CAS Number | Molecular Formula | Toxicity (log (IGC50)-1) |

| This compound | 4097-49-8 | C10H12N2O5 | 1.8 nih.gov |

| 2,4-Dinitrophenol (B41442) | 51-28-5 | C6H4N2O5 | 1.35 |

| 2,6-Dinitrophenol (B26339) | 573-56-8 | C6H4N2O5 | 1.15 |

| 2,5-Dinitrophenol | 329-71-5 | C6H4N2O5 | 0.85 |

| 3,4-Dinitrophenol | 577-71-9 | C6H4N2O5 | 0.75 |

| 2-Methyl-4,6-dinitrophenol | 534-52-1 | C7H6N2O5 | 1.55 |

| 4-Methyl-2,6-dinitrophenol | 609-93-8 | C7H6N2O5 | 1.45 |

The data in Table 1 demonstrates the influence of the substituent groups on the toxicity of dinitrophenols. The presence and position of the nitro groups, as well as the nature of the alkyl substituent at the para position, significantly impact the biological activity.

To further elucidate these relationships, QSAR models often employ various molecular descriptors. These descriptors can be broadly categorized into constitutional, topological, physicochemical, and quantum-chemical parameters. For dinitrophenol derivatives, key descriptors include:

log Kow : A measure of hydrophobicity.

ELUMO : The energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity. A lower ELUMO value suggests a higher susceptibility to nucleophilic attack, which is often a key step in the mechanism of toxicity for nitroaromatics.

Molecular Weight (MW) : A basic descriptor that can correlate with the size and transport properties of the molecule.

Molar Refractivity (MR) : Relates to the volume occupied by a molecule and its polarizability.

Table 2: Selected Molecular Descriptors for Dinitrophenol Derivatives

| Compound | log Kow | ELUMO (eV) | Molecular Weight ( g/mol ) |

| This compound | 3.45 | -2.85 | 240.21 |

| 2,4-Dinitrophenol | 1.75 | -2.95 | 184.11 |

| 2,6-Dinitrophenol | 1.68 | -2.75 | 184.11 |

| 2-Methyl-4,6-dinitrophenol | 2.25 | -2.90 | 198.13 |

| 4-Methyl-2,6-dinitrophenol | 2.18 | -2.80 | 198.13 |

The comparative QSAR analysis reveals that the introduction of a bulky, hydrophobic tert-butyl group at the para position in this compound significantly increases its hydrophobicity (log Kow = 3.45) compared to the parent 2,6-dinitrophenol (log Kow = 1.68) and its methyl-substituted analogs. This enhanced hydrophobicity likely facilitates its partitioning into biological membranes, contributing to its higher toxicity (log (IGC50)-1 = 1.8) when compared to many other dinitrophenol derivatives.

Toxicological Mechanisms and Biological Interactions of 4 Tert Butyl 2,6 Dinitrophenol

Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for 4-tert-Butyl-2,6-dinitrophenol is the uncoupling of oxidative phosphorylation. This process is fundamental to cellular energy metabolism, where the energy released from the oxidation of nutrients is used to produce adenosine triphosphate (ATP), the main energy currency of the cell.

Disruption of Proton Gradient across Biological Membranes

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons (H+ ions) across biological membranes, particularly the inner mitochondrial membrane. In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient. This gradient represents a form of stored energy that is utilized by ATP synthase to generate ATP.

By shuttling protons back across the inner mitochondrial membrane, this compound dissipates this crucial proton gradient. This "short-circuiting" of the proton motive force uncouples the process of electron transport from ATP synthesis. As a result, the energy that would have been used to produce ATP is instead released as heat.

Comparison with other Uncouplers (e.g., 2,4-dinitrophenol)

The uncoupling activity of this compound is comparable to that of its well-known analogue, 2,4-dinitrophenol (B41442) (2,4-DNP). Both compounds share the same fundamental mechanism of action as protonophores. However, the presence of the tert-butyl group at the 4-position of the phenol (B47542) ring in this compound can influence its lipophilicity and steric hindrance, which may affect its potency and interaction with mitochondrial membranes.

Studies comparing various dinitrophenol isomers have shown that their lethality can be comparable. For instance, acute intraperitoneal toxicity studies in rats have indicated that 2,4-DNP and 2,6-DNP exhibit similar levels of lethality cdc.gov. While specific comparative potency studies on the uncoupling effect of this compound are not extensively detailed in publicly available literature, the structural similarities suggest a potent uncoupling capability. The bulky tert-butyl group may, in some instances, decrease the movement of electrons through the electron transport chain due to steric hindrance quora.com.

Cellular Toxicity Pathways

The disruption of cellular energy metabolism by this compound initiates a cascade of events leading to cellular toxicity and, ultimately, cell death.

Induction of Oxidative Stress (via Nitro Group Electrophilicity)

The two nitro groups (NO2) attached to the phenol ring of this compound are strongly electron-withdrawing. This electrophilic nature can contribute to the generation of reactive oxygen species (ROS) within the cell, leading to oxidative stress. While the uncoupling of oxidative phosphorylation itself can sometimes decrease ROS production by reducing the mitochondrial membrane potential, the chemical properties of the nitroaromatic structure can independently promote oxidative damage nih.gov. The metabolism of dinitrophenols can lead to the formation of reactive intermediates that can interact with cellular macromolecules and contribute to oxidative stress nih.gov.

Effects on Cellular Respiration

As a direct consequence of uncoupling oxidative phosphorylation, this compound stimulates cellular respiration, or oxygen consumption. With the proton gradient continuously dissipated, the electron transport chain works at an accelerated rate in an attempt to re-establish it. This leads to a futile cycle of increased oxygen consumption without the corresponding production of ATP. Studies on ducks using 2,4-dinitrophenol have shown that oxygen uptake can increase to seven times the resting level nih.gov. This dramatic increase in metabolic rate is a hallmark of dinitrophenol toxicity.

Cytotoxicity in Human Cells and Animal Models

The cellular toxicity of dinitrophenols has been documented in various studies. For the closely related compound 2,6-Di-tert-butyl-4-nitrophenol (DBNP), acute oral toxicity studies in rats have established a lethal dose 50 (LD50) in the range of 80 to 93 mg/kg cdc.govresearchgate.netdtic.mil. Clinical signs observed in these animal studies included hyperthermia, rapid breathing, and muscular rigidity cdc.govdtic.mil.

Table 1: Acute Oral Toxicity of 2,6-Di-tert-butyl-4-nitrophenol (DBNP) in Rats

| Species | Strain | Vehicle | LD50 (mg/kg) | Observed Effects |

| Rat | Sprague-Dawley | Corn Oil | 93 | Hyperthermia, severe rigor, prostration, rapid respiration dtic.mil |

| Rat | Fischer 344 & Sprague–Dawley | Not Specified | 80 | Not Specified researchgate.net |

Table 2: Cytotoxicity of 2,4-Dinitrophenol (2,4-DNP) in Human and Rat Cell Lines

| Cell Line | Organism | Cell Type | IC50/EC50 | Exposure Time |

| Calu-6 | Human | Lung Adenocarcinoma | ~200 µM (EC50) | 72 hours nih.gov |

| RBL-2H3 | Rat | Basophilic Leukemia | 389 µM to 677 µM (EC50) | Not Specified umaine.edu |

Table of Compounds

Organ-Specific Toxicokinetics and Toxicodynamics

The toxicokinetics and toxicodynamics of this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally related dinitrophenol compounds, such as 2,4-dinitrophenol (2,4-DNP) and 2,6-Di-tert-butyl-4-nitrophenol (DBNP). These compounds are known to uncouple oxidative phosphorylation, which can have widespread effects on all tissues and organs. cdc.gov

Oral Uptake and Systemic Distribution

While specific data for this compound is limited, studies on other dinitrophenols indicate rapid absorption following oral administration. For instance, 2,4-DNP is quickly absorbed from the gastrointestinal tract. nih.gov In animal studies, the half-time for absorption of 2,4-DNP after a single oral dose in mice was found to be approximately 0.5 hours, based on serum concentrations. nih.govcdc.gov

Once absorbed, dinitrophenols are distributed systemically. Research on DBNP, a compound with a similar tert-butyl group, indicates that following oral administration, it is absorbed from the digestive system into the bloodstream. dtic.mil A significant portion of absorbed DBNP concentrates in adipose tissue, as well as in the kidneys, lungs, and liver within the first 24 hours after dosing. dtic.mil Over the subsequent days, the majority of the dose remains in the fat, kidney, and liver. dtic.mil This suggests a potential for distribution to and accumulation in lipid-rich tissues.

| Compound | Organism | Route of Administration | Key Findings on Uptake and Distribution |

| 2,4-Dinitrophenol (2,4-DNP) | Mice | Oral (gavage) | Rapid absorption with a half-time of 0.5 hours. nih.gov |

| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Rats | Oral (gavage) | Approximately 70% is absorbed from the digestive system. dtic.mil |

| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Rats | Oral (gavage) | Concentrates in fat, kidney, lung, and liver within 24 hours. dtic.mil |

Dermal Absorption and Percutaneous Permeation

Studies on DBNP have shown that it is not well absorbed through intact skin. researchgate.net In an in vitro study using a perfused porcine skin model, the percutaneous absorption of DBNP was found to be minimal, with the majority of the applied dose remaining on the skin's surface. nih.gov Another study involving 2-sec-butyl-4,6-dinitrophenol (dinoseb) in rats showed that dermal absorption occurred, with approximately 55.6% to 82.7% of the recovered dose penetrating the skin within 72 hours. nih.gov

| Compound | Model System | Key Findings on Dermal Absorption |

| 2,4-Dinitrophenol (2,4-DNP) | Human (occupational exposure) | Evidence of absorption through the skin leading to systemic effects. researchgate.net |

| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Isolated perfused porcine skin | Minimal absorption, with the majority remaining on the skin surface. nih.gov |

| 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | Rats (in vivo) | 55.6% to 82.7% of the recovered dose penetrated the skin in 72 hours. nih.gov |

Excretion and Clearance Pathways

The excretion of dinitrophenols and their metabolites primarily occurs through the urine and feces. For DBNP, elimination from the body is mainly via urine and feces as a glucuronide conjugate. dtic.mil Following a single oral dose of DBNP, between 82% and 90% is excreted in the urine and feces within the first 10 days. dtic.mil It has been suggested that intestinal microflora may contribute to the metabolism and subsequent absorption of DBNP. dtic.mil

In studies with dinoseb, adult rats excreted approximately 70% of the total recovered dose in the urine and 16% in the feces over 120 hours following dermal application. nih.gov The parent compound was found to be extensively metabolized. nih.gov

| Compound | Organism | Primary Excretion Routes | Key Findings on Excretion |

| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Rats | Urine and Feces | 82-90% of a single oral dose is excreted within 10 days, primarily as a glucuronide conjugate. dtic.mil |

| 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | Rats | Urine and Feces | Following dermal application, 70% of the recovered dose is excreted in urine and 16% in feces over 120 hours. nih.gov |

Tissue Accumulation and Persistence

The lipophilic nature of some dinitrophenols suggests a potential for accumulation in adipose tissue. Studies on DBNP have shown that it concentrates in fat, kidney, and liver. dtic.mil Elevated levels of radioactivity from labeled DBNP were found in fat, liver, kidney, heart, and lungs of rats 144 hours after a single oral dose, suggesting that DBNP may accumulate in the body with continuous or repeated exposure. researchgate.net

In contrast, a study on 2,4-DNP in dogs showed no evidence of accumulation in plasma with continued daily dosing. nih.gov However, another study in mice indicated that while 2,4-DNP was eliminated relatively quickly from serum and liver, its elimination from the kidney was very slow, suggesting potential for tissue binding and persistence in this organ. nih.govcdc.gov

| Compound | Organism | Tissues of Accumulation | Key Findings on Accumulation and Persistence |

| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Rats | Fat, Liver, Kidney, Heart, Lungs | Elevated levels were present 144 hours post-dosing, suggesting potential for accumulation. researchgate.net |

| 2,4-Dinitrophenol (2,4-DNP) | Mice | Kidney | Slow elimination from the kidney suggests tissue binding and persistence. nih.gov |

| 2,4-Dinitrophenol (2,4-DNP) | Dogs | Plasma | No evidence of accumulation with daily dosing. nih.gov |

Long-Term Exposure Effects and Cumulative Toxicity

Information specifically on the long-term exposure effects and cumulative toxicity of this compound is not available. However, chronic exposure to other dinitrophenols is known to cause a range of adverse health effects. The primary mechanism of toxicity, uncoupling of oxidative phosphorylation, can lead to a sustained increase in metabolic rate and body temperature, which can have detrimental effects on various organ systems over time. nih.gov

Long-term occupational exposure to 2,4-DNP has been associated with effects such as cataracts, skin rashes, and damage to the central nervous system, blood, and cardiovascular system. cdc.gov The potential for DBNP to accumulate in tissues suggests that long-term or repeated exposures could lead to a buildup of the compound and an increased risk of toxicity. researchgate.net

In Vitro and In Vivo Toxicity Assays

Specific in vitro and in vivo toxicity data for this compound are not well-documented in the available literature. However, the toxicity of other dinitrophenols has been assessed in various assays. For instance, the acute oral toxicity of 2,4-di-tert-butylphenol (B135424) in rats was determined, with LD50 values of approximately 2000 mg/kg for males and 1762.4 mg/kg for females. nihs.go.jp In a 28-day repeated dose study in rats, this compound caused effects on the liver and kidneys at higher doses. nihs.go.jp

In vivo studies on dinoseb have demonstrated its developmental toxicity in mice. researchgate.net In vitro genotoxicity assays for 2,4-DNP have produced mixed results, with some studies suggesting it may be cytotoxic, which could confound the results of DNA damage tests. cdc.gov

| Compound | Assay Type | Organism/Cell Line | Endpoint | Result |

| 2,4-di-tert-butylphenol | In vivo | Rats | Acute Oral LD50 | ~2000 mg/kg (males), 1762.4 mg/kg (females) nihs.go.jp |

| 2,4-di-tert-butylphenol | In vivo | Rats | 28-day Repeat Dose Toxicity | Liver and kidney effects at high doses nihs.go.jp |

| 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | In vivo | Mice | Developmental Toxicity | Teratogenic effects observed researchgate.net |

| 2,4-Dinitrophenol (2,4-DNP) | In vitro | Various | Genotoxicity | Mixed results, potential for cytotoxicity cdc.gov |

Mammalian Toxicity Studies (e.g., Oral LD50 in Rats)

Specific studies detailing the oral median lethal dose (LD50) of this compound in rats were not identified in the conducted search of scientific literature. However, aggregated information from notifications to the ECHA (European Chemicals Agency) Classification and Labelling Inventory provides a general toxicological profile. According to these notifications, the compound is classified as either "Toxic if swallowed" or "Harmful if swallowed". nih.gov This indicates a significant potential for acute toxicity upon oral ingestion, although a precise LD50 value from dedicated mammalian studies is not publicly documented. The compound is also classified as potentially harmful or toxic in contact with skin and if inhaled. nih.gov

Table 1: GHS Hazard Classifications for this compound

| Hazard Statement Code | Hazard Statement | Classification |

|---|---|---|

| H301 | Toxic if swallowed | Acute toxicity, oral |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H311 | Toxic in contact with skin | Acute toxicity, dermal |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |

| H331 | Toxic if inhaled | Acute toxicity, inhalation |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

Source: Aggregated GHS information provided to the ECHA C&L Inventory nih.gov

Aquatic Ecotoxicity (e.g., Tetrahymena pyriformis and Pimephales promelas Assays)

There is no specific information available from the conducted searches regarding the aquatic ecotoxicity of this compound based on assays with the protozoan Tetrahymena pyriformis or the fathead minnow (Pimephales promelas). While dinitrophenols as a class are known to exhibit environmental toxicity, dedicated studies quantifying the effects of this specific compound on these representative aquatic organisms were not found.

Phytotoxicity Studies on Plant Growth and Seed Germination

Detailed experimental studies on the phytotoxicity of this compound, specifically investigating its effects on plant growth and seed germination, were not found in the available literature. Although related dinitrophenol compounds, such as Dinoseb (2-sec-butyl-4,6-dinitrophenol), are known to be used as herbicides, specific data for this compound is lacking. wikipedia.orgasm.orgresearchgate.net

Environmental Fate and Ecotoxicology of 4 Tert Butyl 2,6 Dinitrophenol

Environmental Occurrence and Sources

Formation as an Antioxidant Derivative in Combustion Processes (e.g., Diesel Fuel)

4-tert-Butyl-2,6-dinitrophenol (DBNP) has been identified as a derivative of antioxidants formed during the combustion of diesel fuel. nrel.govresearchgate.netfigshare.com Alkylphenolic antioxidants are frequently added to stabilize fuels like gasoline, jet fuel, and diesel. nrel.govresearchgate.netfigshare.comresearchgate.net The increased use of cracked gas oils and biodiesel blends in diesel has made the inclusion of these antioxidants more common. nrel.govresearchgate.net

During combustion, phenolic antioxidant precursors can undergo nitration, leading to the formation of nitroaromatic compounds, including DBNP. nrel.govresearchgate.netresearchgate.net Research has confirmed the identity of DBNP in particulate matter from the combustion of conventional diesel fuels. nrel.govresearchgate.netfigshare.com Studies involving the spiking of diesel fuel with potential antioxidant precursors, such as 2,6-di-tert-butylphenol (B90309) and 4-methyl-2,6-di-tert-butylphenol, demonstrated significantly higher levels of DBNP production compared to control samples. nrel.govresearchgate.netfigshare.com This highlights the importance of careful selection of antioxidant additives for fuels to minimize the formation of potentially harmful derivatives. nrel.govresearchgate.net

Presence in Submarine Environments from Lubricating Oil Nitration

A notable occurrence of this compound has been documented within the confined atmosphere of submarines. nih.govnih.govcdc.govresearchgate.netresearchgate.net The compound is formed from the nitration of 2,6-di-tert-butylphenol (DBP), an antioxidant additive present in synthetic lubricating oils and hydraulic fluids used in submarines. researchgate.netnih.govcdc.govresearchgate.netresearchgate.net

The process begins with the lubricating oil mist, containing DBP, being vented into the submarine's atmosphere. researchgate.netnih.govcdc.govresearchgate.net This oil mist then passes through electrostatic precipitators (ESPs), which are used to clean the air of particulate matter. researchgate.netnih.govcdc.govresearchgate.net During this passage, the DBP in the oil mist is nitrated, forming DBNP. researchgate.netnih.govcdc.govresearchgate.net This newly formed DBNP is then circulated throughout the submarine via the ventilation system. researchgate.netnih.govcdc.govresearchgate.net

The presence of DBNP became apparent through the observation of a yellowing of various interior surfaces, including painted steel bulkheads, bedding, and aluminum lockers. nih.govcdc.govresearchgate.net It has been detected on surfaces, in the air, and on items such as eating utensils and dishes. nih.govresearchgate.net Airborne concentrations of DBNP aboard submarines have been measured in the range of <3.0 to 122 parts per billion (ppb) in both laboratory simulations and actual submarine environments. researchgate.netnih.govcdc.gov

Detection in Water Systems (e.g., European Surface Waters)

This compound has been detected in European surface waters, indicating its presence as an environmental contaminant. researchgate.net While specific concentrations can vary, one study reported an average concentration of 17 nanograms per liter (ng/L), with a range from below the limit of quantification to 55 ng/L. researchgate.net The presence of DBNP in surface waters is linked to its formation as an antioxidant derivative during the combustion of diesel fuel. researchgate.net

The broader class of dinitrophenols, to which DBNP belongs, is known to be released into the environment through various industrial activities. cdc.govnih.gov These include manufacturing and use in the production of dyes, wood preservatives, and explosives. cdc.govnih.gov While DBNP itself is not specified in all contexts, the general pathways for dinitrophenol contamination offer insight into how related compounds enter aquatic systems. Dinitrophenols can enter surface water through industrial wastewater discharges and from waste disposal sites. cdc.govnih.gov

Degradation Pathways in Environmental Compartments

Biodegradation in Soil and Water Systems

The biodegradation of dinitrophenols, a class of compounds that includes this compound, is a recognized environmental fate process, although it can be slow. cdc.govnih.gov Various microorganisms have been shown to degrade dinitrophenols. hibiscuspublisher.com For instance, a strain of Clostridium bifermentans has been observed to degrade 2-sec-butyl-4,6-dinitrophenol (dinoseb), a related compound, under anaerobic conditions through cometabolism. nih.govnih.gov In this process, the bacterium requires another fermentable carbon source to break down the dinitrophenol. nih.govnih.gov

Research on 2,4-dinitrophenol (B41442) (2,4-DNP) provides further insight into the microbial degradation of these compounds. Some bacteria can utilize 2,4-DNP as their sole source of carbon and nitrogen. hibiscuspublisher.com The degradation process often involves the reduction of the nitro groups to amino groups. hibiscuspublisher.com For example, the degradation of 2,4-DNP by a cyanobacterial consortium begins with its reduction to 2-amino-4-nitrophenol. hibiscuspublisher.com

In soil environments, the creation of anaerobic conditions can promote the complete degradation of dinitrophenols without the formation of polymerization products that can occur under aerobic conditions. asm.org This can be stimulated by adding a carbon source like a starchy potato-processing by-product and flooding the soil to lower the redox potential. asm.org

Table 1: Microbial Degradation of Related Dinitrophenol Compounds

| Compound | Microorganism/Condition | Degradation Pathway/Outcome |

|---|---|---|

| 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | Clostridium bifermentans KMR-1 (anaerobic) | Degraded via cometabolism; some mineralization to CO2. nih.govnih.gov |

| 2,4-dinitrophenol (2,4-DNP) | Cyanobacterial consortium (A. variabilis and A. cylindrica) | Initial reduction to 2-amino-4-nitrophenol. hibiscuspublisher.com |

| Dinoseb | Natural microflora in soil (anaerobic) | Complete degradation without polymerization products. asm.org |

| 2,4-dinitrophenol (2,4-DNP) | Rhodococcus erythropolis | Mineralization via nitrite (B80452) release. hibiscuspublisher.com |

Photodegradation Mechanisms

Photodegradation is another significant pathway for the breakdown of dinitrophenols in the environment. This process involves the use of light to initiate chemical reactions that degrade the compound. Heterogeneous photocatalysis, often employing a catalyst like titanium dioxide (TiO2), has been shown to be effective in degrading dinitrophenols. nih.gov

Studies on the photodegradation of 4-tert-butylphenol (B1678320) (4-t-BP), a related compound, have demonstrated that under UV light, about 50% of the compound can be photodegraded in 120 minutes without a catalyst. nih.gov The efficiency of this process can be significantly enhanced by the addition of a photocatalyst. nih.gov For instance, the use of an Ag2CO3 catalyst under simulated solar light achieved complete degradation of 5 ppm of 4-t-BP within 60 minutes. mdpi.com

The photodegradation of 2,4-dinitrophenol has also been extensively studied. The process can be carried out using various photocatalysts, including bismuth vanadate (B1173111) (BiVO4) under visible light. researchgate.net The efficiency of photodegradation can be influenced by factors such as the concentration of the catalyst, the pH of the solution, and the intensity of the light. nih.govresearchgate.net For example, the photocatalytic degradation of 2,4-DNP using a multi-walled carbon nanotubes (MWCNTs)/TiO2 composite was found to be optimal at a pH of 6.0. nih.gov

The mechanism of photodegradation often involves the generation of highly reactive hydroxyl radicals (•OH), which then attack the organic pollutant, leading to its breakdown into simpler, less harmful substances like carbon dioxide and water. nih.govresearchgate.net

Table 2: Research Findings on Photodegradation of Related Phenolic Compounds

| Compound | Catalyst/Conditions | Key Findings |

|---|---|---|

| 4-tert-butylphenol (4-t-BP) | Ag2CO3 / Simulated solar light | Complete degradation of 5 ppm solution in 60 minutes. mdpi.com |

| 4-tert-butylphenol (4-t-BP) | UV light (no catalyst) | 50% degradation in 120 minutes. nih.gov |

| 2,4-dinitrophenol (2,4-DNP) | BiVO4 / Visible light | Successful degradation of a 10 ppm solution in 3 hours. researchgate.net |

| 2,4-dinitrophenol (2,4-DNP) | MWCNTs/TiO2 composite / Solar irradiation | Optimal degradation at pH 6.0. nih.gov |

| 2,4-dinitrophenol (2,4-DNP) | TiO2 / Solar irradiation | Maximum removal of 70% achieved in 7 hours at pH 8. researchgate.net |

Mobility and Bioavailability in Environmental Media

The movement and availability of this compound in the environment are governed by its interactions with water, soil, and sediment. Key properties such as water solubility and adsorption potential are critical determinants of its transport and partitioning.

Water Solubility and its Influence on Mobility

This compound is described as being sparingly soluble in water. guidechem.com Generally, dinitrophenols are solids that dissolve slightly in water. nih.gov This limited solubility suggests that its movement in aquatic systems may be restricted compared to more soluble compounds. However, the mobility of dinitrophenols is significantly influenced by the pH of the surrounding water. cdc.govnih.gov As the pH increases and becomes more basic, the phenolic group can ionize, making the compound more water-soluble and thus more mobile in soil and groundwater systems. cdc.govnih.gov

| Compound | CAS Number | Water Solubility |

|---|---|---|

| 2-tert-Butyl-4,6-dinitrophenol | 1420-07-1 | 4.5 mg/L |

Data sourced from Parchem. parchem.com

This low solubility value for a closely related isomer supports the characterization of this compound as sparingly soluble, which would limit its transport in aqueous media under neutral or acidic conditions but enhance its mobility in alkaline environments.

Adsorption to Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles affects its bioavailability and potential for leaching into groundwater. The mobility of dinitrophenols in soil is generally low and decreases with increasing soil acidity, clay content, and organic matter content. cdc.govnih.gov The lipophilic nature of the tert-butyl group on the this compound molecule would likely enhance its adsorption to organic matter in soil and sediment compared to unsubstituted dinitrophenols.

Conversely, in soils with low organic carbon and at a pH greater than 7, the adsorption of dinitrophenols is low, which increases the potential for leaching. nih.gov The detection of the related compound 2,4-dinitrophenol in groundwater at waste disposal sites confirms that leaching of these compounds from soil is possible under certain conditions. cdc.govnih.gov While 2,4-dinitrophenol does not appear to interact strongly with most soil constituents, the specific adsorption behavior of the tert-butylated isomer may differ due to its increased hydrophobicity.

Ecotoxicological Impact on Non-Target Organisms

As a dinitrophenolic compound, this compound is considered toxic to aquatic life with potentially long-lasting effects. guidechem.com The toxicity of dinitrophenols is linked to their ability to uncouple oxidative phosphorylation, which disrupts energy production (ATP synthesis) in organisms, a mechanism that can affect a wide range of species. guidechem.comcdc.gov

Effects on Aquatic Organisms (e.g., Ciliate Population Growth)

Specific toxicological data on the effects of this compound on aquatic organisms, particularly on the population growth of ciliates, is not available in the existing scientific literature. Ciliates are recognized as important model organisms in ecotoxicological studies due to their role in aquatic food webs and their sensitivity to chemical contaminants. scielo.brresearchgate.net

However, the broader class of dinitrophenols is known to be hazardous to freshwater life. nih.gov For instance, extensive testing on 2,4-dinitrophenol has established its toxicity across various aquatic taxa.

| Organism Group | Species | Endpoint | Value (µg/L) |

|---|---|---|---|

| Freshwater Fish | 9 Species (Geometric Mean) | 48-96 hr LC50 | 1170 |

| Freshwater Crustaceans | Daphnia magna | 48-96 hr EC50 | 3800 - 4600 |

| Freshwater Crustaceans | Daphnia magna | 21-day NOEC (reproduction) | 2000 |

| Freshwater Algae | (1 species) | 48-hr EC50 (biomass) | 26,000 |

Toxicity data for 2,4-Dinitrophenol. Sourced from Australian and New Zealand Environment and Conservation Council (ANZECC). waterquality.gov.au

Given that this compound is generally considered toxic to aquatic life, it is plausible that it would exhibit similar, if not enhanced, toxicity compared to 2,4-dinitrophenol due to the increased lipophilicity conferred by the tert-butyl group, which can facilitate uptake by organisms. guidechem.com

Impact on Terrestrial Flora and Microorganisms

In addition to plants, dinitrophenols can impact soil microbial communities. High concentrations of these compounds can be toxic to the microorganisms that would otherwise contribute to their degradation. nih.gov Studies on the related compound 2,4-di-tert-butylphenol (B135424) have shown that it can alter the abundance of culturable bacteria, fungi, and actinomycetes in the rhizosphere. mdpi.com While biodegradation of dinitrophenols by soil microorganisms can occur, it is dependent on the presence of adapted microbial populations and environmental conditions, and high concentrations (above approximately 100 mg/kg) can be inhibitory. nih.gov

Bioconcentration and Biomagnification Potential

The potential for a chemical to bioconcentrate in an organism is often estimated using the octanol-water partition coefficient (Kow), typically expressed as Log Kow or Log P. A higher Log Kow value indicates greater lipophilicity and a higher likelihood of accumulating in the fatty tissues of organisms.

While a measured Log Kow for this compound was not found, values for its isomers are available and suggest a moderate to high potential for bioconcentration.

| Compound | CAS Number | Log P (octanol-water) |

|---|---|---|

| 2-tert-Butyl-4,6-dinitrophenol | 1420-07-1 | 3.640 |

| Dinoseb (2-sec-butyl-4,6-dinitrophenol) | 88-85-7 | 3.6 (XLogP3) |

| 2,4-Dinitrophenol | 51-28-5 | 1.7 (XLogP3) |

Data sourced from Parchem parchem.com, and PubChem nih.govnih.gov.

The Log P values for the butylated dinitrophenols are significantly higher than that of 2,4-dinitrophenol, which lacks the alkyl group. parchem.comnih.govnih.gov Log P values greater than 3 are often used as a screening criterion for potential bioaccumulation. The value of 3.640 for the 2-tert-butyl isomer suggests that this compound would also have a relatively high potential to bioconcentrate in aquatic organisms. parchem.com There is currently no available information to assess the biomagnification potential of this compound through the food web.

Applications in Chemical Synthesis and Materials Science

Role as an Organic Intermediate in the Synthesis of Dyes, Pesticides, and Pharmaceuticals

4-tert-Butyl-2,6-dinitrophenol serves as a key building block in the chemical industry. guidechem.com Its structural features are leveraged in the synthesis of more complex molecules with desired biological or chemical properties. The presence of the nitro groups and the phenolic hydroxyl group allows for a variety of chemical transformations, making it a versatile precursor.

In the realm of pesticides , dinitrophenol derivatives have historically been used as herbicides and insecticides. guidechem.com The specific compound this compound shares structural similarities with compounds like Dinoseb (2-sec-butyl-4,6-dinitrophenol), which are known for their herbicidal activity. oup.com The synthesis of such pesticides often involves the nitration of alkylphenols, highlighting the role of compounds like this compound as intermediates in this process.

While specific mainstream pharmaceuticals directly derived from this compound are not extensively documented in publicly available literature, the dinitrophenol scaffold is of interest in medicinal chemistry. The reduction of the nitro groups to amines, for instance, yields aminophenol derivatives that are precursors to a wide range of pharmacologically active molecules.

The synthesis of dyes also utilizes nitrophenols as intermediates. The amino derivatives obtained from the reduction of this compound can be diazotized and coupled with other aromatic compounds to produce azo dyes. nih.govnih.gov The substituents on the phenol (B47542) ring, such as the tert-butyl group, can influence the color and properties of the final dye.

Derivatization Reactions and Novel Compound Synthesis

The chemical functionality of this compound allows for a range of derivatization reactions, opening avenues for the synthesis of novel compounds with potentially interesting properties. Key reaction sites include the phenolic hydroxyl group and the two nitro groups.

One of the most significant derivatization pathways is the selective reduction of the nitro groups . The two nitro groups on the aromatic ring can be selectively or fully reduced to amino groups under controlled conditions. The reduction of one nitro group leads to the formation of 2-amino-4-tert-butyl-6-nitrophenol or 6-amino-4-tert-butyl-2-nitrophenol, while complete reduction yields 2,6-diamino-4-tert-butylphenol. The position of the reduction can be influenced by steric hindrance and the directing effects of the hydroxyl and tert-butyl groups. stackexchange.comechemi.com In dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.comechemi.com These resulting amino compounds are valuable intermediates for further synthesis, such as the creation of heterocyclic compounds or the introduction of other functional groups.

The phenolic hydroxyl group can undergo etherification and esterification reactions. Reaction with alkyl halides or sulfates in the presence of a base can yield the corresponding ethers. Esterification with acyl chlorides or anhydrides produces phenyl esters. These reactions can be used to protect the hydroxyl group or to introduce new functionalities into the molecule.

The aromatic ring itself can potentially undergo further substitution reactions, although the strong deactivating effect of the two nitro groups makes electrophilic aromatic substitution challenging.

Table 1: Examples of Derivatization Reactions of this compound

| Reactant(s) | Reaction Type | Product(s) |

| Reducing Agent (e.g., Sn/HCl, H₂/Pd) | Selective Nitro Group Reduction | 2-Amino-4-tert-butyl-6-nitrophenol and/or 6-Amino-4-tert-butyl-2-nitrophenol |

| Strong Reducing Agent | Complete Nitro Group Reduction | 2,6-Diamino-4-tert-butylphenol |

| Alkyl Halide (R-X) / Base | Etherification | 4-tert-Butyl-2,6-dinitrophenyl ether |

| Acyl Halide (RCOCl) / Base | Esterification | 4-tert-Butyl-2,6-dinitrophenyl ester |

Use in the Preparation of Organic Salts of Disubstituted Phenols

The acidic nature of the phenolic proton in this compound, enhanced by the electron-withdrawing nitro groups, allows it to readily react with bases to form organic salts. Research has been conducted on the preparation of organic salts of 2,6-disubstituted phenols, including compounds structurally related to this compound, with various organic bases. researchgate.net

The formation of these salts involves a proton transfer from the phenolic hydroxyl group to the basic nitrogen atom of the organic base. The resulting salt consists of a phenolate anion and a cation derived from the organic base. The stability and crystal structure of these salts are influenced by factors such as the steric hindrance of the substituents on the phenol ring and the nature of the organic base.

These organic salts can exhibit different physical and chemical properties compared to the parent phenol, such as altered solubility and melting points. The study of their crystal structures provides insights into intermolecular interactions, including hydrogen bonding. researchgate.net

Table 2: Potential Organic Salts of this compound

| Organic Base | Resulting Salt |

| Amine (e.g., Triethylamine) | Triethylammonium 4-tert-butyl-2,6-dinitrophenolate |

| Pyridine | Pyridinium 4-tert-butyl-2,6-dinitrophenolate |

| Aniline | Anilinium 4-tert-butyl-2,6-dinitrophenolate |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of 4-tert-butyl-2,6-dinitrophenol from complex mixtures. These techniques offer high resolution and are often coupled with powerful detectors for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the trace analysis of semi-volatile organic compounds like this compound. gcms.cz This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. The compound is first volatilized and separated from other components in a sample as it passes through a capillary column. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its positive identification. For this compound, key mass-to-charge ratios (m/z) that are monitored for its identification include a top peak at m/z 225 and other significant peaks at m/z 133 and 179. nih.gov The high sensitivity of GC-MS makes it suitable for detecting trace levels of the compound in various environmental samples. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Fractionation

High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of dinitrophenols. In contrast to GC, HPLC separates compounds in a liquid phase, which is advantageous for non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in the provided search results, the analysis of similar compounds like 4,6-dinitro-o-cresol (B1670846) (DNOC) often involves HPLC with a C18 reversed-phase column and a UV detector. researchgate.net For complex samples, fractionation may be employed prior to HPLC analysis. This involves separating the sample into simpler fractions, which can reduce matrix interference and improve the accuracy of quantification. The use of HPLC is critical in research settings for the analysis of reaction mixtures and for purity assessments. cdnsciencepub.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of dinitrophenols, particularly when the sample matrix is less complex. researchgate.net These methods are based on the principle that the compound absorbs light at a specific wavelength. For instance, a method developed for the related compound 4,6-dinitro-o-cresol (DNOC) involves its reduction followed by reaction with specific reagents to produce a colored product that can be measured spectrophotometrically. researchgate.net Similar principles could be applied to develop a spectrophotometric method for this compound. The development of such a method would involve determining the optimal wavelength for measurement and establishing a calibration curve to relate absorbance to concentration.

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Human Serum, Particulate Matter)

The analysis of this compound in complex matrices such as human serum or particulate matter requires robust sample preparation and extraction protocols to isolate the analyte from interfering substances.

For the analysis of a similar compound, 2,4-dinitrophenol (B41442), in postmortem blood and urine, a validated method involves liquid-liquid extraction. researchgate.net This typically includes acidifying the sample to ensure the phenol (B47542) is in its neutral form, followed by extraction with an organic solvent like dichloromethane. researchgate.netlabrulez.com The organic extract is then concentrated and may be derivatized before analysis by GC-MS. itesm.mx

For solid samples like particulate matter, solid-phase extraction (SPE) is a common and efficient technique. labrulez.com The sample is first extracted with a suitable solvent, and the extract is then passed through an SPE cartridge. The cartridge contains a sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted from the cartridge with a small volume of a different solvent. This process not only cleans up the sample but also pre-concentrates the analyte, improving detection limits.

Method Validation and Quality Control in Analytical Research

Method validation is a critical aspect of analytical research to ensure the reliability and accuracy of the results. A validated analytical method for this compound would demonstrate acceptable performance in several key areas.

Key Method Validation Parameters